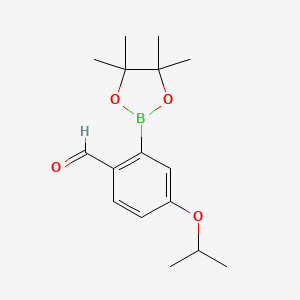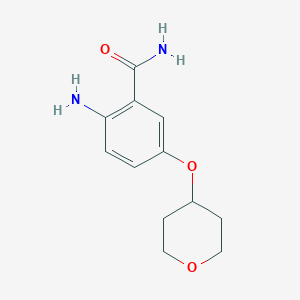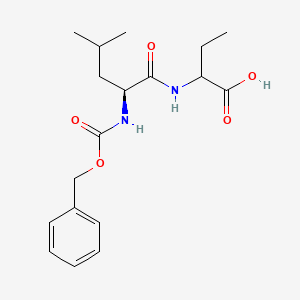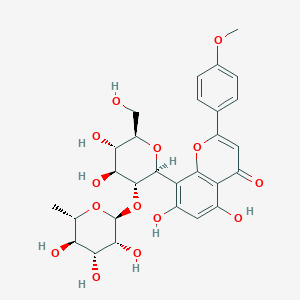![molecular formula C9H15NO3 B15093012 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15093012.png)
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two rings are linked by a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid can be achieved through various methods. One convenient synthesis involves using commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization . Another approach involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of complex organic molecules and biologically active compounds.
Industry: The compound’s structural properties make it valuable in the design of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as inhibitors of enzymes like FGFR4 and vanin-1, modulating metabolic and inflammatory pathways . The compound’s unique structure allows it to fit into enzyme active sites, blocking their activity and exerting therapeutic effects.
Comparison with Similar Compounds
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid can be compared with other spiro compounds such as:
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its combination of oxygen and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
BUQRRZGYJHMZNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(NC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


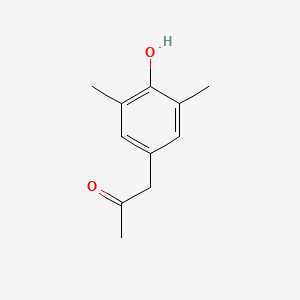


![N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B15092945.png)
![8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15092950.png)


![Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15092962.png)
